mass spectrometry fragmentation pattern of (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone
mass spectrometry fragmentation pattern of (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of (3-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the principal fragmentation pathways of this molecule under typical mass spectrometric conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID). The presence of a bromophenyl group, a ketone linker, and a methyl-imidazole moiety results in a unique and predictable fragmentation signature. Key fragmentation processes include alpha-cleavage adjacent to the carbonyl group, the characteristic isotopic pattern of bromine, subsequent decarbonylation, and cleavage of the imidazole ring. By understanding these pathways, analysts can confidently identify this compound and distinguish it from structural isomers and related substances. This guide synthesizes established fragmentation principles with a detailed, step-by-step experimental protocol for acquiring high-quality mass spectral data.
Introduction
Chemical Structure and Properties
(3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a heterocyclic ketone with the molecular formula C₁₂H₉BrN₂O. Its structure features three key components: a 3-bromophenyl ring, a central carbonyl (ketone) group, and a 1-methyl-1H-imidazole ring. This compound and its analogs are of interest in medicinal chemistry and materials science, often serving as intermediates in the synthesis of more complex molecules. The structural arrangement dictates its chemical reactivity and, pertinent to this guide, its behavior upon ionization and subsequent fragmentation in a mass spectrometer.
The monoisotopic mass of the molecule is 275.990 g/mol for the ⁷⁹Br isotope and 277.988 g/mol for the ⁸¹Br isotope. The presence of two nitrogen atoms dictates that the molecular ion will have an even nominal mass, a principle known as the Nitrogen Rule.[1]
The Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structure of chemical compounds.[2] In methods like Electron Ionization (EI), high-energy electrons bombard a molecule, causing it to ionize and form an unstable molecular ion radical (M⁺•). This high internal energy leads to predictable bond cleavages, generating a series of fragment ions.[1] The resulting mass spectrum—a plot of ion abundance versus mass-to-charge (m/z) ratio—serves as a molecular fingerprint.
Alternatively, softer ionization techniques like Electrospray Ionization (ESI) are commonly used, especially with liquid chromatography (LC-MS). ESI typically generates a protonated molecule ([M+H]⁺) with minimal initial fragmentation.[1] This stable precursor ion can then be subjected to tandem mass spectrometry (MS/MS), where it is fragmented through Collision-Induced Dissociation (CID) to reveal structural information.[2] The fragmentation pathways discussed in this guide are applicable to both EI-induced fragmentation and CID of the protonated molecule.
Predicted Mass Spectrum and Molecular Ion Characteristics
The Molecular Ion (M⁺•): The Bromine Isotopic Signature
A hallmark of the mass spectrum of any bromine-containing compound is a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.[3] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[4] This results in a pair of peaks (M⁺• and M+2) of almost identical intensity, separated by two m/z units. For (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone, this signature will appear at m/z 276 and 278 . The observation of this 1:1 isotopic doublet is the first and most crucial step in identifying the presence of a single bromine atom in the molecule.[3][5]
Core Fragmentation Pathways
The fragmentation of the molecular ion is driven by the relative strengths of its chemical bonds and the stability of the resulting fragments. For this molecule, the ketone group is the central point for the most significant initial fragmentation events.
Primary Fragmentation: Alpha-Cleavage of the Ketone Bridge
The most characteristic fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.[6][7][8] This cleavage is initiated by the radical cation formed on the carbonyl oxygen during ionization.[9][10] There are two possible alpha-cleavage sites for this molecule, leading to two primary, highly stable acylium ions.
-
Pathway A: Formation of the Bromobenzoyl Cation (m/z 183/185) This is predicted to be the most dominant fragmentation pathway. It involves the cleavage of the bond between the carbonyl carbon and the imidazole ring. This generates the highly resonance-stabilized 3-bromobenzoyl cation and a 1-methyl-1H-imidazol-2-yl radical. The resulting cation will exhibit the characteristic bromine isotopic pattern at m/z 183 and 185 . This fragment is a common and abundant ion in the mass spectra of brominated benzophenone derivatives.[11][12]
-
Pathway B: Formation of the 1-methyl-1H-imidazol-2-yl-carbonyl Cation (m/z 111) The alternative alpha-cleavage involves the breaking of the bond between the carbonyl carbon and the bromophenyl ring. This yields the 1-methyl-1H-imidazol-2-yl-carbonyl cation at m/z 111 and a 3-bromophenyl radical. While this fragment is expected to be observed, its abundance will likely be lower than the bromobenzoyl cation due to the latter's superior stabilization.
Secondary and Tertiary Fragmentation Events
The primary fragment ions undergo further fragmentation to produce smaller ions, providing additional structural confirmation.
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Decarbonylation: Loss of CO from Acylium Ions Acylium ions, such as the bromobenzoyl cation, readily lose a neutral molecule of carbon monoxide (CO, 28 Da) to form an even more stable cation.[6][12]
-
The 3-bromobenzoyl cation (m/z 183/185) will lose CO to form the 3-bromophenyl cation at m/z 155/157 . This is another major, diagnostic ion pair.
-
The 1-methyl-1H-imidazol-2-yl-carbonyl cation (m/z 111) can lose CO to form the 1-methyl-1H-imidazol-2-yl cation at m/z 83 .
-
-
Fragmentation of the Imidazole Ring The imidazole ring itself can fragment. The 1-methylimidazole molecular ion is known to undergo complex rearrangements and loss of neutral molecules like HCN.[13] The fragment at m/z 83 (1-methyl-1H-imidazol-2-yl cation) could subsequently lose HCN (27 Da) to yield a fragment at m/z 56 .
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Loss of the Bromine Radical Cleavage of the carbon-bromine bond is a common pathway for brominated aromatic compounds, resulting in the loss of a bromine radical (Br•).[4][5] This can occur from the molecular ion or from any bromine-containing fragment, although it is often less favored than alpha-cleavage in ketones. Loss of Br• from the molecular ion (m/z 276/278) would yield an ion at m/z 197 .
Summary of Predicted Fragments
The following table summarizes the key ions predicted to be observed in the mass spectrum of (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Formula | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 276 / 278 | [C₁₂H₉BrN₂O]⁺• | Molecular Ion | Ionization of parent molecule | Moderate |
| 183 / 185 | [C₇H₄BrO]⁺ | 3-Bromobenzoyl cation | α-cleavage (loss of imidazole radical) | High (Base Peak) |
| 155 / 157 | [C₆H₄Br]⁺ | 3-Bromophenyl cation | Loss of CO from m/z 183/185 | High |
| 111 | [C₅H₅N₂O]⁺ | 1-methyl-imidazolyl-carbonyl cation | α-cleavage (loss of bromophenyl radical) | Moderate to Low |
| 83 | [C₄H₅N₂]⁺ | 1-methyl-1H-imidazol-2-yl cation | Loss of CO from m/z 111 | Moderate |
| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of Br• from m/z 155 | Moderate to Low |
| 56 | [C₃H₄N]⁺ | Azetinyl cation or similar | Loss of HCN from m/z 83 | Low |
Proposed Experimental Protocol (LC-MS/MS)
To empirically validate the predicted fragmentation, a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is recommended. This approach allows for the separation of the analyte from any impurities before fragmentation analysis.
Sample Preparation
-
Prepare a stock solution of (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone at 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water (with 0.1% formic acid) to create working standards (e.g., 1 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
Instrumentation and LC Parameters
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Mass Spectrometer Parameters (ESI-MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS1 Scan: Scan for the protonated precursor ion, [M+H]⁺, at m/z 277/279 over a range of m/z 100-500.
-
MS2 Scan (Product Ion Scan):
-
Select the precursor ion at m/z 277 (⁷⁹Br isotope).
-
Apply Collision-Induced Dissociation (CID) with normalized collision energy ranging from 15-45 eV to observe the full range of fragment ions.
-
Acquire product ion spectra over a range of m/z 50-300.
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
Visualization of Fragmentation Pathways
The following diagram illustrates the primary predicted fragmentation cascade for (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone.
Conclusion
The mass spectrometry fragmentation of (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone is highly predictable and yields a series of diagnostic ions essential for its structural confirmation. The most telling features are the M/M+2 molecular ion peak at m/z 276/278 and the intense base peak corresponding to the bromobenzoyl cation at m/z 183/185 . Further confirmation is provided by the subsequent loss of carbon monoxide to form the bromophenyl cation at m/z 155/157 . The presence of fragments from the imidazole portion of the molecule, such as the ion at m/z 111 and m/z 83, completes the structural puzzle. This guide provides a robust framework for analysts to interpret the mass spectrum of this compound, facilitating its unambiguous identification in complex matrices.
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